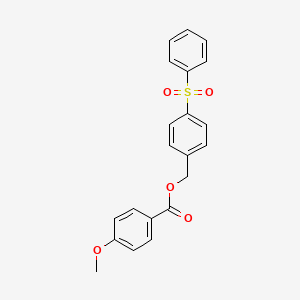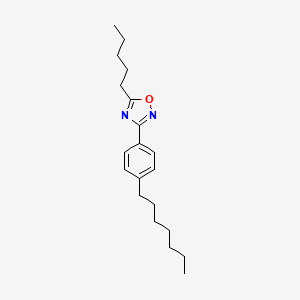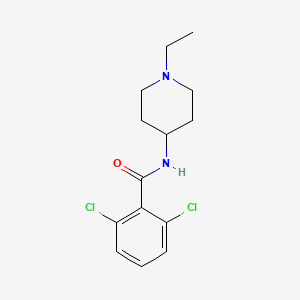
4-(phenylsulfonyl)benzyl 4-methoxybenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "4-(phenylsulfonyl)benzyl 4-methoxybenzoate" often involves multi-step chemical reactions with specific reagents and conditions tailored to introduce or modify functional groups like sulfonyl, methoxy, and benzoate moieties. For instance, a related synthesis involves the methylation of benzoic acid derivatives to introduce methoxy groups, followed by reactions that attach sulfonyl functionalities under controlled conditions (Wang Yu, 2008).
Molecular Structure Analysis
Crystal structure analysis, such as X-ray diffraction, provides detailed insights into the molecular geometry, bond lengths, angles, and overall 3D arrangement of atoms within a molecule. For compounds with sulfonyl and benzoate groups, studies have shown specific arrangements and interactions at the molecular level, highlighting the planarity or non-planarity of certain rings and the presence of hydrogen bonding or other intermolecular interactions (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical behavior of "4-(phenylsulfonyl)benzyl 4-methoxybenzoate" can be influenced by its functional groups, making it a versatile reactant or intermediate in organic synthesis. For instance, sulfonyl groups can participate in sulfoesterification reactions, while methoxy groups affect the electron density on aromatic rings, influencing electrophilic aromatic substitution reactions (Zhen Li et al., 2012).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. The presence of sulfonyl and methoxy groups can significantly affect these properties by altering intermolecular forces and the molecule's polarity. For example, modifications in the electronic environment of benzoic acid-functionalized compounds can impact their solubility and interaction with solvents or other molecules (Baojiao Gao et al., 2015).
Chemical Properties Analysis
The reactivity of "4-(phenylsulfonyl)benzyl 4-methoxybenzoate" towards different chemical reagents, including bases, acids, nucleophiles, and electrophiles, is a crucial aspect of its chemical properties. Studies involving similar compounds have explored their potential as intermediates in the synthesis of complex molecules, highlighting the role of sulfonyl and methoxy groups in determining their chemical behavior and stability (D. Elhamifar et al., 2018).
Applications De Recherche Scientifique
Photoluminescence Properties Enhancement
Research on the photoluminescence properties of complexes, specifically those involving Eu(III) ions, demonstrates how substituents on the aromatic ring, such as methoxy groups, can significantly impact the luminescence properties of these complexes. The electron-donating substituents, through a p-π conjugative effect, can lower the triplet state energy levels of the bonded ligand, enhancing the fluorescence emission intensities of the complexes (Gao, Chen, & Chen, 2015).
Environmental Remediation
Studies on the transformation mechanism of UV-filters like benzophenone-4 in water treatment processes reveal that free chlorine-promoted disinfection can lead to the formation of various products through chlorine substitution, oxidation, and other pathways. This research is crucial for understanding how water treatment processes can be optimized to mitigate environmental contamination (Xiao, Wei, Yin, Wei, & Du, 2013).
Synthetic Chemistry Advancements
In synthetic chemistry, the compound serves as a precursor or intermediate in the synthesis of various sulfonamides and sulfonated polymers. For instance, a study on the facile synthesis of sulfenyl-substituted isocoumarins and heterocycle-fused pyrones demonstrates the utility of related compounds in creating complex chemical structures through regioselective annulation processes (Li, Hong, Weng, & Zhou, 2012).
Proton Exchange Membranes Development
The synthesis and characterization of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups for proton exchange membrane applications highlight the role of sulfonated aromatic compounds in developing materials with excellent thermal stability, low water uptake, and high proton conductivity. These materials are promising for fuel cell applications, showcasing the potential of sulfonated aromatic compounds in renewable energy technologies (Liu, Li, Zhang, Li, Cao, & Jian, 2014).
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)phenyl]methyl 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5S/c1-25-18-11-9-17(10-12-18)21(22)26-15-16-7-13-20(14-8-16)27(23,24)19-5-3-2-4-6-19/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEINGVHJHCHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)benzyl 4-methoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-methoxybenzyl)thio]-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B4581127.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4581135.png)
![N-(4-fluorophenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4581143.png)
![3-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4581149.png)
![N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581160.png)


![ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4581177.png)
![ethyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4581185.png)
![4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4581199.png)
![N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4581203.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581206.png)
![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581227.png)